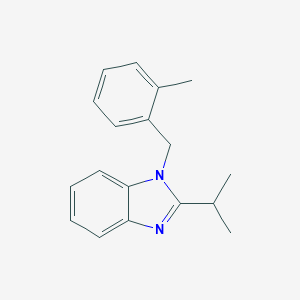![molecular formula C15H13FN6O3S2 B256742 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide, also known as Compound A, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A exerts its therapeutic effects through the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. It binds to the sulfhydryl group of the p65 subunit of NF-κB, preventing its translocation into the nucleus and subsequent activation of target genes. This leads to the downregulation of pro-inflammatory and pro-tumor genes, resulting in the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells into affected tissues. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models.
Advantages and Limitations for Lab Experiments
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A has several advantages for use in lab experiments. It is easy to synthesize and has good stability and solubility properties. In addition, it has been shown to have low toxicity and high selectivity for its target pathway, making it a promising candidate for further development. However, there are also limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the study of 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A. One potential direction is the development of more efficient and cost-effective synthesis methods to increase its availability for research and potential clinical use. Another direction is the exploration of its potential use in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases.
Synthesis Methods
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A can be synthesized through a multistep process involving the reaction of various chemical reagents. The initial step involves the reaction of 4-fluoroaniline with sodium azide to form 4-fluoro-1-azidobenzene. This intermediate is then reacted with thiourea to form 4-fluoro-1-(thiocarbamoyl)benzene. The final step involves the reaction of 4-fluoro-1-(thiocarbamoyl)benzene with N-(4-sulfamoylphenyl)acetamide to form this compound A.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of these diseases. In addition, this compound A has also been studied for its potential use as a diagnostic tool for cancer.
properties
Molecular Formula |
C15H13FN6O3S2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H13FN6O3S2/c16-10-1-5-12(6-2-10)22-15(19-20-21-22)26-9-14(23)18-11-3-7-13(8-4-11)27(17,24)25/h1-8H,9H2,(H,18,23)(H2,17,24,25) |
InChI Key |
SYBXYGYSAHGYQT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)

![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)


![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)



![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)